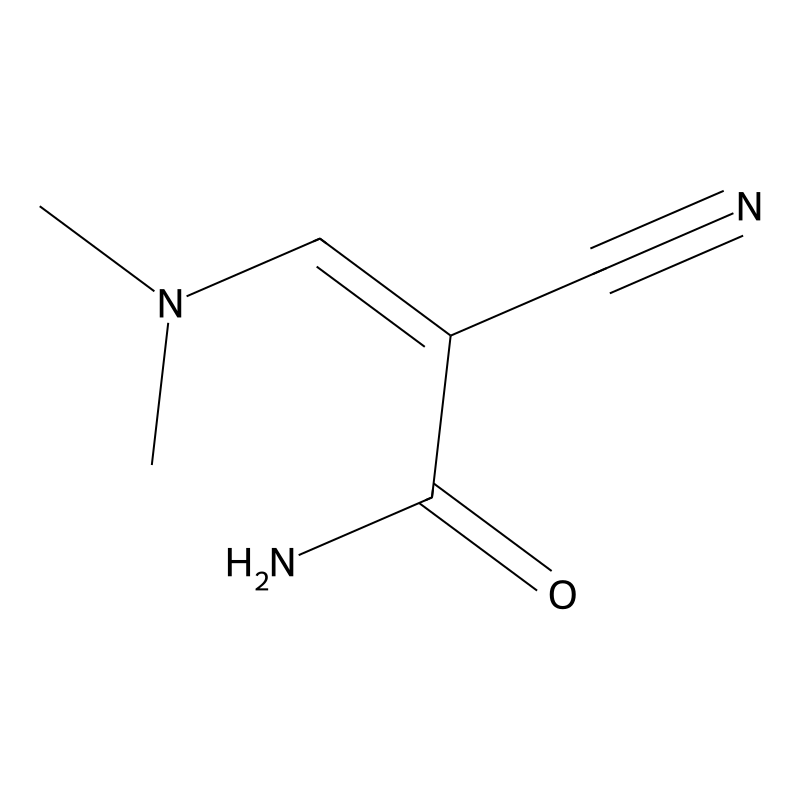

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Structure and Functional Groups:

The molecule possesses several functional groups that might be of interest for research:

- Cyano group (C≡N): This group can participate in various reactions, including nucleophilic addition and cyclization reactions PubChem, 2-Cyano-3-(dimethylamino)prop-2-enamide, CID 53411421: .

- Amide bond (C(=O)-N): This linkage can be involved in hydrogen bonding and plays a role in protein structure and function Khan Academy, Amides.

- Dimethylamine group (N(CH3)2): This group can act as a base or nucleophile in reactions LibreTexts, Amines).

Potential Research Areas:

Based on the functional groups, here are some potential areas where (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide might be investigated:

- Organic synthesis: The molecule's reactive groups could be utilized as building blocks or intermediates in the synthesis of more complex molecules.

- Medicinal chemistry: The cyano and dimethylamine groups might contribute to potential biological activity, warranting further exploration. However, more research is needed to determine its specific effects.

- Material science: The molecule's structure could be of interest for the development of new materials with specific properties, although this is purely speculative at this point.

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group and a dimethylamino moiety attached to a prop-2-enamide backbone. This compound has the molecular formula C₆H₈N₄O and a molecular weight of 168.16 g/mol. The compound's structure allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

- Oxidation: The compound can undergo oxidation reactions, often using agents like hydrogen peroxide or potassium permanganate, leading to the formation of nitro derivatives.

- Reduction: Reduction reactions can be facilitated using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield amine derivatives.

- Substitution: The compound can engage in nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups, typically conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Research indicates that (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide exhibits potential biological activities. It has been investigated for its role as a biochemical probe in studying enzyme interactions and cellular pathways. Additionally, preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide typically involves multiple steps:

- Starting Materials: The synthesis often begins with cyanoacetamide derivatives.

- Reagents: A dimethylamine source is reacted under controlled conditions, usually in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate product formation.

- Purification: Advanced purification techniques like chromatography and crystallization are employed to ensure high yield and purity of the final product .

(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide has several notable applications:

- Organic Synthesis: It serves as a building block for the preparation of more complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

- Material Science: Its unique structural features make it suitable for developing advanced materials with specific properties.

Studies on the interactions of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide with various biological targets have shown that it can bind to specific enzymes or receptors, altering their activity. This interaction can trigger downstream effects that may lead to therapeutic outcomes, such as reduced inflammation or inhibited cancer cell proliferation .

Several compounds share structural similarities with (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide. These include:

- (E)-2-cyano-N-(4-nitrophenyl)methoxyiminomethylprop-2-enamide

- Features a nitrophenyl group and exhibits potential anti-inflammatory properties.

- (Z)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-enamide

- Contains a methoxyphenyl substituent and is studied for its medicinal properties.

- (Z)-N-(4-fluorophenyl)-3-(dimethylamino)prop-2-enamide

- Has fluorine substitution which may enhance its biological activity compared to the original compound.

These compounds highlight the versatility of the prop-2-enamide framework while showcasing distinct functional groups that may influence their biological activities and chemical reactivities .

The uniqueness of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide lies in its specific combination of functional groups that contribute to its potential applications in medicinal chemistry and organic synthesis, setting it apart from other similar compounds.